

desethylamiodarone pharmacokinetics and metabolism pathway

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Compound Focus: Desethylamiodarone hydrochloride

CAS No.: 96027-74-6

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Pharmacokinetic Profile of Desethylamiodarone

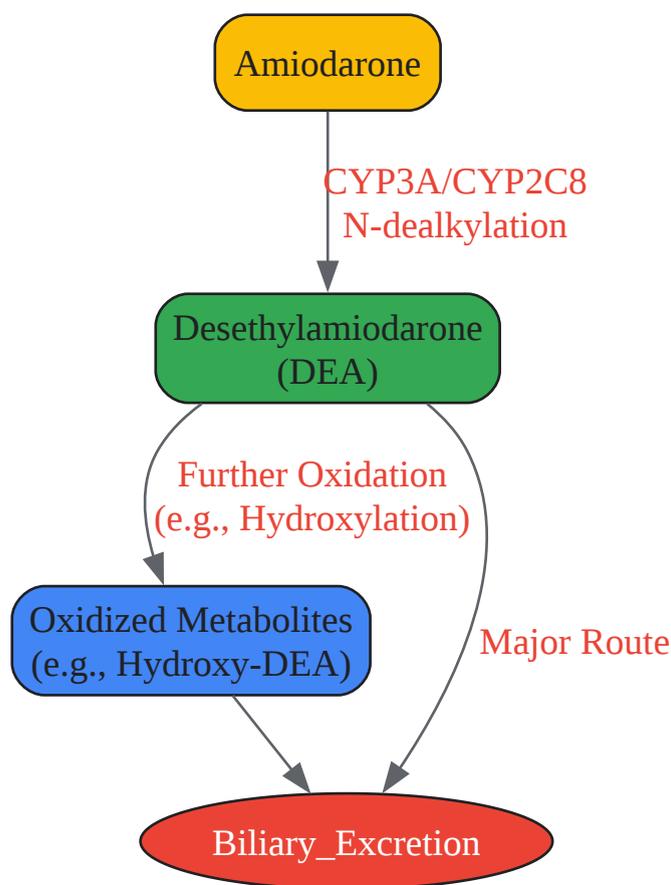
Parameter	Findings / Value	Context / Conditions
Systemic Exposure (vs. Amiodarone)	Plasma concentrations significantly lower than parent drug [1]	After AM administration (IV or oral) in rats
Clearance	Significantly higher than amiodarone [1]	In rat model
Volume of Distribution	Large, not significantly different from amiodarone [1]	In rat model
Fraction of AM Converted to DEA	~14% (IV administration); Higher after oral administration [1]	First-pass metabolism suggested; rat model
Bioavailability	~17% (as preformed metabolite) [1]	Oral administration in rats
Tissue/Plasma Ratio (Heart)	35 to 61 (DEA); Higher than amiodarone (12-35) [2]	Human patients on long-term therapy
Half-Life	Long (weeks); similar to amiodarone [3] [1]	Contributes to long-lasting effects post-discontinuation

Metabolism and Tissue Distribution

Aspect	Key Findings
Formation Pathway	Primarily N-dealkylation of amiodarone via CYP3A and CYP2C8 isoforms [3] [1]
Active Metabolite	Possesses antiarrhythmic activity similar to amiodarone [3]
Tissue Accumulation	Preferentially accumulates in lung, liver, thyroid, and heart [4] [5] [2]
Toxicity Role	Contributes to organ toxicity (e.g., pulmonary fibrosis) via apoptotic and necrotic pathways [5]
Major Elimination Route	Predominantly through biliary excretion [6]

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic pathway of amiodarone leading to desethylamiodarone and subsequent metabolites.



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Experimental Protocols for Metabolite Profiling

For researchers aiming to characterize desethylamiodarone and related metabolites, the following detailed methodology from published studies can serve as a reference.

Metabolite Identification in Human Bile using UPLC/Q-TOF MS [6]

This protocol is designed for comprehensive identification of amiodarone metabolites in human bile.

- **Sample Collection:** Human bile samples are obtained from patients receiving amiodarone, typically via T-tube drainage. Samples should be stored frozen at -80°C until analysis.
- **Sample Preparation:** Thawed bile samples are prepared using solid-phase extraction (SPE) or protein precipitation to isolate analytes. A recommended approach involves centrifuging bile and loading the supernatant onto OASIS HLB SPE cartridges, washing with water, and eluting with

methanol. The eluate is evaporated to dryness under nitrogen and reconstituted in mobile phase for LC-MS analysis.

- **Chromatographic Separation:**

- **Instrument:** Ultraperformance Liquid Chromatography (UPLC) system.
- **Column:** Acquity UPLC BEH C18 column (e.g., 2.1 × 100 mm, 1.7 μm).
- **Mobile Phase:** (A) Water (0.1% formic acid); (B) Acetonitrile (0.1% formic acid).
- **Gradient:** Linear gradient from 5% B to 95% B over 15-20 minutes.
- **Flow Rate:** 0.4 mL/min.
- **Column Temperature:** 40°C.

- **Mass Spectrometric Analysis:**

- **Instrument:** Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF MS).
- **Ionization Mode:** Electrospray Ionization (ESI), positive mode.
- **Data Acquisition:** MSE mode, which alternates between low and high collision energies to collect both precursor ion and fragment ion data in a single run.

- **Data Processing:** Use software to process high-resolution mass data, identify potential metabolites by mass defect filtering and isotope pattern matching, and propose structures based on fragmentation patterns.

Key Research Implications

The complex pharmacokinetics of desethylamiodarone have several critical implications for drug development and safety monitoring:

- **Therapeutic Monitoring:** The extensive tissue accumulation and long half-life necessitate careful therapeutic drug monitoring and awareness of prolonged effects after drug discontinuation [3] [2].
- **Toxicity Mechanisms:** DEA's role in cytotoxicity, particularly in lung tissue, underscores the importance of metabolite safety screening beyond the parent compound [5].
- **Modeling Approaches:** DEA pharmacokinetics can be utilized in innovative models, such as estimating in vivo release of amiodarone from its metabolite's plasma kinetics [7].

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